molecular formula C9H6FN3O B1365707 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 578703-90-9

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1365707
CAS No.: 578703-90-9
M. Wt: 191.16 g/mol
InChI Key: VDZWNFKDNJZMGG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 578703-90-9) is a triazole-based small molecule scaffold with the molecular formula C₉H₆FN₃O and a molecular weight of 191.16 g/mol. It features a fluorophenyl group at the 1-position of the triazole ring and a reactive aldehyde group at the 4-position, making it a versatile intermediate in medicinal chemistry and materials science. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods, often involving functionalized aryl azides and propargyl aldehydes . Its applications include serving as a precursor for cholinesterase inhibitors, antimicrobial agents, and heterocyclic hybrids .

Properties

IUPAC Name

1-(4-fluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZWNFKDNJZMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458693
Record name 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-fluorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578703-90-9
Record name 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
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Preparation Methods

Preparation of the 1-(4-Fluorophenyl)-1H-1,2,3-triazole Core

2.1 Starting Materials

  • 4-Fluorophenyl azide or 4-fluoroaniline derivatives (converted to azides)
  • Terminal alkynes such as propargyl alcohol or propargyl aldehyde derivatives

2.2 Cycloaddition Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition is the pivotal reaction step. This reaction is typically carried out under mild conditions (room temperature) in solvents like water, dimethyl sulfoxide (DMSO), or mixtures thereof. Copper(I) salts or copper wire/vials can serve as the catalyst source.

  • Reaction conditions: Cu(I) catalyst, aqueous-organic solvent mixture, room temperature
  • Outcome: Regioselective formation of 1,4-disubstituted 1,2,3-triazole ring with the 4-fluorophenyl substituent at N1

Research findings:

  • Ramachary et al. demonstrated that solvent choice critically affects yields, with polar aprotic solvents like DMSO or NMP providing good yields for amino acid-catalyzed cycloadditions.
  • The use of copper(I) chloride with additives such as 2-ethynylpyridine can enhance catalytic efficiency and yield, especially for sterically hindered substrates.
  • Mechanochemical approaches using copper milling balls have also been reported to achieve solvent-free CuAAC reactions with high efficiency.

Introduction of the Aldehyde Functional Group

After formation of the triazole ring bearing a hydroxymethyl substituent at the 4-position, oxidation to the aldehyde is performed.

3.1 Oxidation Agents and Conditions

Several oxidation methods have been reported for converting 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-methanol to the corresponding aldehyde:

Oxidizing Agent Solvent Temperature Reaction Time Yield (%) Notes
Pyridinium chlorochromate (PCC) Dichloromethane 20 °C 1.5 hours ~78% Mild conditions, commonly used for selective oxidation of alcohols to aldehydes
Manganese(IV) oxide (MnO2) Dichloromethane 20 °C 72 hours 82-99% Longer reaction time but high yield and selectivity
1-Hydroxy-3H-benz[d]iodoxole-1,3-dione (IBX) Dimethyl sulfoxide (DMSO) 20 °C 4 hours High Mild and efficient oxidation, good functional group tolerance

3.2 Experimental Notes

  • PCC oxidation is rapid and effective but requires careful handling due to chromium toxicity.
  • MnO2 oxidation is a classical method that provides excellent yields but requires longer reaction times.
  • IBX oxidation offers a metal-free alternative with mild conditions and good yields, suitable for sensitive substrates.

Alternative Synthetic Approaches

4.1 Multicomponent Reactions

Recent advances include metal-free multicomponent reactions involving aldehydes, nitroalkanes, and sodium azides in hydrogen bond-donating solvents like hexafluoroisopropanol (HFIP). This method allows direct formation of 1,2,3-triazoles with aldehyde substitution in one pot, avoiding separate oxidation steps. The reaction proceeds with high regioselectivity and yields, operational simplicity, and broad substrate scope.

4.2 One-Pot Strategies

One-pot cascade reactions combining azides, alkynes, and electrophiles have been reported to synthesize substituted triazoles efficiently. These methods often use copper(I) catalysis and carefully chosen bases and solvents to control regioselectivity and yield.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Catalysts Solvent(s) Conditions Yield Range (%) References
Formation of triazole ring Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Cu(I) salts, 2-ethynylpyridine (additive) DMSO, water, or mixed Room temperature High
Oxidation to aldehyde Pyridinium chlorochromate (PCC) oxidation PCC Dichloromethane 20 °C, 1.5 h ~78%
Manganese(IV) oxide (MnO2) oxidation MnO2 Dichloromethane 20 °C, 72 h 82-99%
IBX oxidation IBX DMSO 20 °C, 4 h High
Alternative Multicomponent reaction (aldehyde + nitroalkane + sodium azide) No metal catalyst (metal-free) Hexafluoroisopropanol Mild, one-pot Good to excellent

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous solution at room temperature

    Reduction: NaBH₄ in methanol at 0°C

    Substitution: Sodium amide (NaNH₂) in liquid ammonia at -33°C

Major Products:

    Oxidation: 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

    Reduction: 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-methanol

    Substitution: Various substituted triazoles depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits potential therapeutic applications due to its ability to interact with biological targets. Key areas of research include:

  • Anti-inflammatory and Analgesic Properties : The compound has been shown to modulate transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : It serves as a building block for synthesizing antifungal and antibacterial agents, enhancing the efficacy of treatments against various pathogens .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its role includes:

  • Development of Pesticides and Herbicides : The compound contributes to creating effective agricultural chemicals that improve crop yields and protect against pests .

Materials Science

The unique chemical structure of this compound allows it to be integrated into various materials:

  • Polymer Formulations : It enhances properties such as thermal stability and mechanical strength in polymers, making it valuable for producing durable materials .

Analytical Chemistry

The compound serves as a reagent in various analytical techniques:

  • Detection and Quantification : It facilitates the detection and quantification of substances in complex mixtures, which is crucial for quality control in laboratories .

Case Study 1: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel antimicrobial agents. In one study, a series of compounds were tested against bacterial strains, showing promising results in inhibiting growth .

Case Study 2: Anti-inflammatory Research

A study investigating the anti-inflammatory properties of this compound revealed its effectiveness in reducing inflammation through modulation of specific ion channels associated with pain perception. This highlights its potential for developing new analgesic medications .

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), leading to its antinociceptive and anti-inflammatory effects . The compound’s interaction with these channels is mediated through the opioid/KATP pathway, resulting in reduced pain and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, highlighting substituent variations and their impact on physicochemical and biological properties:

Compound Name Substituent (R) Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference
1-Phenyl-1H-1,2,3-triazole-4-carboxaldehyde Phenyl 173.17 76 Precursor for triazolostilbenes; used in chiral synthesis
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde 4-Chlorophenyl 207.62 68 Higher lipophilicity; antimicrobial activity
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Fluorophenyl 191.16 76 Improved CNS penetration; cholinesterase inhibition
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Nitrophenyl 204.15 Scalable Electron-withdrawing group enhances reactivity in Cornforth rearrangements
1-(2,6-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde 2,6-Dimethylphenyl 215.23 76 Steric hindrance reduces metabolic degradation
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Methoxyphenyl 203.20 N/A Electron-donating group stabilizes intermediates in heterocyclic synthesis

Physicochemical Properties

  • NMR Shifts :

    • 1-(4-Fluorophenyl) : Characteristic aldehyde proton at δ ~10.13–10.14 ppm (s, 1H) and triazole proton at δ ~8.03 ppm (s, 1H) .
    • 1-(4-Chlorophenyl) : Similar aldehyde signal (δ 10.13 ppm) but downfield-shifted triazole proton (δ 8.01 ppm) due to electron-withdrawing Cl .
    • 1-(3-Fluorophenyl) : Distinct splitting in aromatic regions (δ 7.41–7.34 ppm) from meta-substitution .
  • Lipophilicity :

    • Fluorophenyl and chlorophenyl derivatives exhibit logP values ~2.5–3.0, favoring blood-brain barrier penetration .
    • Nitrophenyl analogues (logP ~1.8) are more polar, suited for aqueous-phase reactions .

Crystallographic and Computational Studies

  • DFT Calculations : Meta-fluorophenyl substituents exhibit higher electron density at the aldehyde group, enhancing nucleophilic reactivity compared to para-substituted analogues .

Key Research Findings and Gaps

  • Strengths : Fluorophenyl derivatives balance reactivity and bioavailability, making them ideal for CNS-targeted drug design.
  • Limitations: Limited in vivo data and scalability challenges for 4-nitrophenyl analogues.
  • Future Directions : Exploration of hybrid scaffolds (e.g., triazole-pyrazole) to enhance antimicrobial potency .

Biological Activity

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 578703-90-9) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a method reported involves refluxing 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in ethanol, yielding a product with a melting point of 242–243 °C and a high purity level .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that triazole derivatives can inhibit the growth of various pathogens. For example, compounds structurally related to this compound have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A notable study indicated that similar triazole derivatives exhibited antiproliferative effects on leukemia cell lines such as MOLT-4 and K-562. The mechanism involved apoptosis induction characterized by chromatin condensation and DNA fragmentation without direct intercalation into DNA .

Case Study 1: Antiproliferative Effects

In a comparative study evaluating various triazole derivatives for their antiproliferative activity against cancer cell lines, it was found that certain derivatives exhibited activity comparable to established chemotherapeutics like doxorubicin. The specific mechanism included the induction of morphological changes consistent with apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives against resistant strains of bacteria. The results indicated that compounds with similar structural motifs to this compound effectively reduced bacterial viability and biofilm formation .

Data Summary

Biological Activity Tested Pathogens/Cell Lines MIC/IC50 Values Mechanism
AntimicrobialStaphylococcus aureus0.22 μg/mLCell wall disruption
AnticancerMOLT-4 (leukemia)Comparable to doxorubicinApoptosis induction

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, describes a one-pot multicomponent reaction involving 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and sodium acetate in ethanol at 100°C for 2 hours, yielding 96% after crystallization . Optimizing reaction conditions (e.g., solvent choice, temperature, catalyst loading) can improve yields. Ethanol is often preferred due to its ability to dissolve intermediates while facilitating crystallization.

Q. How can researchers address low solubility of fluorophenyl-triazole derivatives in aqueous media during biological assays?

Low solubility in water is a common limitation (e.g., as noted for structurally similar triazoles in ). Methodological solutions include:

  • Using co-solvents like DMSO (≤5% v/v) to pre-dissolve the compound.
  • Employing surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion.
  • Designing prodrugs with hydrophilic moieties (e.g., phosphate esters) for improved bioavailability .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : The aldehyde proton typically resonates at δ ~10.1 ppm (singlet), while fluorophenyl protons appear as multiplets in δ 7.0–7.3 ppm ().
  • ¹³C NMR : The aldehyde carbon is observed at δ ~190 ppm.
  • FT-IR : Stretching vibrations for the aldehyde group (~1700 cm⁻¹) and triazole ring (~1600 cm⁻¹) confirm structural integrity.
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₀H₇FN₄O has a theoretical mass of 218.06 g/mol) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

  • Data collection : Use high-resolution X-ray diffraction (≤1.0 Å) to minimize errors.
  • Hydrogen placement : Apply riding models or refine anisotropic displacement parameters.
  • Validation : Check for overfitting using R-factor convergence (target: R1 < 5%). highlights recent SHELXL updates, such as improved handling of twinned data and disorder modeling .
  • Visualization : Tools like WinGX and ORTEP aid in interpreting electron density maps and generating publication-quality figures .

Q. How can computational methods predict the compound’s biological activity and guide experimental design?

  • Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target enzymes (e.g., cholinesterase in ).
  • QSAR modeling : Correlate structural features (e.g., fluorine substitution, aldehyde position) with activity data from analogs (e.g., notes fluorophenyl-triazole derivatives inducing apoptosis via oxidative stress pathways).
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies resolve discrepancies in reported synthetic yields for fluorophenyl-triazole derivatives?

Contradictions in yields (e.g., 68–96% in vs. 10) may arise from:

  • Purity of starting materials : Use HPLC-grade reagents to minimize side reactions.
  • Reaction monitoring : Employ TLC or in situ IR to track progress and optimize reaction termination.
  • Workup protocols : Adjust crystallization solvents (e.g., absolute ethanol vs. acetone) to improve recovery .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity ().
  • Aldehyde modification : Convert the aldehyde to oximes or hydrazones (as in ) to enhance stability or target selectivity.
  • Biological assays : Test derivatives against panels of enzymes (e.g., kinases, proteases) to identify mechanistic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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